N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a diketone or a keto-ester. For example, the reaction of hydrazine hydrate with 1,4-diketone under reflux conditions yields the pyridazine ring.
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution. Pyrrolidine can be reacted with a halogenated pyridazine derivative in the presence of a base such as potassium carbonate.
Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyridazine in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the naphthalene-2-sulfonyl chloride with the amine group of the pyridazine derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorosulfonic acid can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and naphthalene rings.
Scientific Research Applications
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridazine and pyrrolidine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)methanesulfonamide: Contains a methanesulfonamide group instead of a naphthalene sulfonamide group.
Uniqueness
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is unique due to the presence of the naphthalene sulfonamide group, which enhances its ability to interact with a broader range of biological targets compared to its simpler analogs. This structural feature also contributes to its distinct electronic and steric properties, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-31(30,22-12-9-18-5-1-2-6-20(18)17-22)27-21-10-7-19(8-11-21)23-13-14-24(26-25-23)28-15-3-4-16-28/h1-2,5-14,17,27H,3-4,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIWHFTNGGSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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